An In-Depth Technical Guide to (R)-3-hydroxypyrrolidine-1-carbaldehyde: Structure, Properties, and Synthesis
An In-Depth Technical Guide to (R)-3-hydroxypyrrolidine-1-carbaldehyde: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of (R)-3-hydroxypyrrolidine-1-carbaldehyde, a chiral heterocyclic compound of interest in medicinal chemistry and organic synthesis. While not as commonly documented as its parent compound, (R)-3-hydroxypyrrolidine, this N-formylated derivative holds potential as a valuable building block in the development of novel therapeutics. This document will delve into its chemical structure, predicted physical properties, a detailed synthesis protocol, and its anticipated applications, grounded in established chemical principles and data from related compounds.
Molecular Architecture and Chemical Identity
(R)-3-hydroxypyrrolidine-1-carbaldehyde is a derivative of (R)-3-hydroxypyrrolidine, featuring a formyl group (a carbaldehyde) attached to the nitrogen atom of the pyrrolidine ring. The "(R)" designation indicates the stereochemistry at the C3 carbon, where the hydroxyl group is attached.
Molecular Formula: C₅H₉NO₂
Molecular Weight: 115.13 g/mol
Chemical Structure:
Caption: Chemical structure of (R)-3-hydroxypyrrolidine-1-carbaldehyde.
Physicochemical Properties
Due to the limited availability of experimental data for (R)-3-hydroxypyrrolidine-1-carbaldehyde, the following properties are estimated based on the known values of (R)-3-hydroxypyrrolidine and N-formylpyrrolidine[2][3][4]. The presence of both a hydroxyl group and a polar N-formyl group suggests that this compound will be a polar, likely water-soluble, liquid at room temperature.
| Property | Estimated Value | Rationale |
| Appearance | Colorless to pale yellow liquid | Based on the appearance of similar compounds like (R)-3-hydroxypyrrolidine and N-formylpyrrolidine[2][4]. |
| Boiling Point | > 200 °C (decomposes) | Higher than N-formylpyrrolidine (92-94 °C at 15 mmHg) due to the hydroxyl group allowing for hydrogen bonding[3][4]. |
| Melting Point | Not applicable (liquid at STP) | Similar to its parent compounds. |
| Density | ~1.1 - 1.2 g/mL | Expected to be slightly higher than N-formylpyrrolidine (~1.04 g/mL) due to the heavier oxygen atom and potential for more ordered packing[3][4]. |
| Solubility | Soluble in water, methanol, ethanol, and other polar organic solvents. | The polar hydroxyl and amide functionalities will promote solubility in polar solvents. |
| pKa | ~14-15 (hydroxyl proton) | The electron-withdrawing effect of the N-formyl group may slightly increase the acidity of the hydroxyl proton compared to a standard alcohol. The amide nitrogen is not basic. |
Synthesis and Characterization
The most direct route to (R)-3-hydroxypyrrolidine-1-carbaldehyde is the N-formylation of (R)-3-hydroxypyrrolidine. Several methods for the N-formylation of secondary amines have been reported, with the use of formic acid being a common and efficient approach[5][6][7].
Experimental Protocol: N-formylation of (R)-3-hydroxypyrrolidine
This protocol is adapted from general procedures for the N-formylation of amines using formic acid[5][6]. The rationale for this choice is its simplicity, high yield, and the selective N-formylation in the presence of a hydroxyl group.
Materials:
-
(R)-3-hydroxypyrrolidine (CAS: 2799-21-5)
-
Formic acid (85-98%)
-
Toluene
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Deionized water
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, dissolve (R)-3-hydroxypyrrolidine (1.0 eq) in toluene.
-
Addition of Formic Acid: To the stirred solution, add formic acid (1.2-2.0 eq) dropwise[5].
-
Azeotropic Water Removal: Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 4-9 hours)[5].
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any excess formic acid.
-
Wash with brine (saturated NaCl solution).
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent (toluene) under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, the product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/methanol).
-
Caption: General workflow for the synthesis of (R)-3-hydroxypyrrolidine-1-carbaldehyde.
Characterization Methods
The structure and purity of the synthesized (R)-3-hydroxypyrrolidine-1-carbaldehyde can be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation. Predicted NMR spectra can be generated using online tools and databases[3][8][9][10][11].
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the formyl proton (a singlet around 8.0-8.2 ppm), the proton on the carbon bearing the hydroxyl group (a multiplet around 4.4-4.6 ppm), and the protons of the pyrrolidine ring (multiplets in the range of 1.8-3.8 ppm). Due to the amide bond, restricted rotation around the N-CHO bond may lead to the observation of two sets of signals for the pyrrolidine ring protons at lower temperatures.
-
¹³C NMR: The carbon NMR spectrum should exhibit a signal for the formyl carbon around 160-165 ppm, a signal for the carbon attached to the hydroxyl group around 65-70 ppm, and signals for the other pyrrolidine carbons in the range of 25-55 ppm.
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups.
-
A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group[12][13].
-
A strong absorption band around 1650-1680 cm⁻¹ is indicative of the C=O stretching vibration of the tertiary amide (the N-formyl group).
-
A C-O stretching vibration is expected around 1050-1150 cm⁻¹[13].
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 116.1. Fragmentation patterns may involve the loss of the formyl group or the hydroxyl group[14][15][16].
Applications in Drug Discovery and Development
Chiral pyrrolidine derivatives are privileged scaffolds in medicinal chemistry due to their presence in numerous natural products and FDA-approved drugs[17][18][19]. (R)-3-hydroxypyrrolidine itself is a key building block in the synthesis of various pharmaceuticals, including antibiotics, analgesics, and antipsychotics[20][21].
The introduction of an N-formyl group to this scaffold can modulate its physicochemical properties, such as polarity and hydrogen bonding capacity, which can be advantageous in drug design. Potential applications of (R)-3-hydroxypyrrolidine-1-carbaldehyde include:
-
As a Chiral Intermediate: It can serve as a starting material for the synthesis of more complex molecules, where the formyl group can be further modified or removed. The chirality at the C3 position is crucial for enantioselective synthesis[1][22].
-
In the Development of Novel Therapeutics: The pyrrolidine ring is a common feature in drugs targeting a wide range of diseases, including neurodegenerative disorders[17]. The unique substitution pattern of (R)-3-hydroxypyrrolidine-1-carbaldehyde could be explored for its potential biological activity.
-
As a Ligand in Asymmetric Catalysis: Pyrrolidine derivatives are widely used as ligands for transition metal catalysts in asymmetric synthesis[1]. The hydroxyl and formyl groups could act as coordination sites for metal ions.
Safety and Handling
The safety profile of (R)-3-hydroxypyrrolidine-1-carbaldehyde is not yet established. Therefore, it should be handled with the same precautions as its parent compound, (R)-3-hydroxypyrrolidine.
Hazard Identification (based on (R)-3-hydroxypyrrolidine):
-
Causes skin irritation[23].
-
Causes serious eye irritation[23].
-
May cause respiratory irritation[23].
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection[23][24][25].
-
Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling[26][27].
-
Storage: Store in a well-ventilated place. Keep container tightly closed[23][24].
First Aid Measures:
-
In case of skin contact: Wash with plenty of soap and water[23].
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[23].
-
If inhaled: Remove person to fresh air and keep comfortable for breathing[23].
Conclusion
(R)-3-hydroxypyrrolidine-1-carbaldehyde represents a promising yet underexplored chiral building block with potential applications in medicinal chemistry and asymmetric synthesis. This guide has provided a comprehensive overview of its structure, estimated physicochemical properties, a detailed synthesis protocol, and potential applications. As research in drug discovery continues to evolve, the exploration of novel chiral scaffolds like this N-formylated pyrrolidine derivative will be crucial for the development of next-generation therapeutics.
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